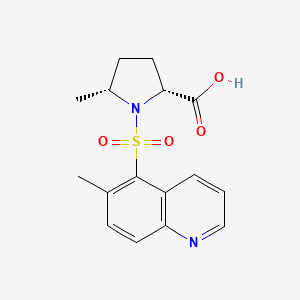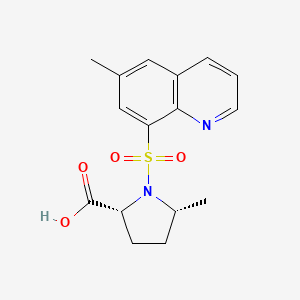![molecular formula C15H20N2O3 B7338971 3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid](/img/structure/B7338971.png)
3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in various types of cancer and autoimmune diseases. By inhibiting BTK, this compound can block the activation of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of BTK activity, induction of apoptosis (programmed cell death), and inhibition of cell proliferation. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid is its specificity for BTK, which makes it a promising candidate for targeted cancer therapy. However, the compound has also been shown to have some limitations, including poor solubility and bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid, including:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo, including its absorption, distribution, metabolism, and excretion.
3. Identification of biomarkers that can predict response to this compound treatment in different types of cancer.
4. Combination therapy studies to evaluate the efficacy of this compound in combination with other targeted therapies or chemotherapy.
5. Development of novel formulations or delivery methods to improve the solubility and bioavailability of this compound.
Conclusion
This compound is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer and autoimmune diseases. The compound works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. While this compound has some limitations, further research and development may lead to the development of more effective therapies for cancer and autoimmune diseases.
Synthesis Methods
The synthesis of 3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid involves several steps, starting with the reaction of 3-bromobenzoic acid with 3-isopropylpiperazine to form 3-(3-isopropylpiperazin-1-yl)benzoic acid. This intermediate is then reacted with phosgene to form 3-(3-isopropylpiperazin-1-yl)benzoyl chloride, which is finally reacted with sodium hydroxide to form this compound.
Scientific Research Applications
3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid has been extensively studied for its potential use in the treatment of various types of cancer, including lymphomas, leukemias, and solid tumors. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are involved in cell survival and proliferation.
Properties
IUPAC Name |
3-[(3S)-3-propan-2-ylpiperazine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)13-9-17(7-6-16-13)14(18)11-4-3-5-12(8-11)15(19)20/h3-5,8,10,13,16H,6-7,9H2,1-2H3,(H,19,20)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRUJLZFSGVJHB-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCN1)C(=O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(CCN1)C(=O)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3-Methoxypyridin-4-yl)piperazin-1-yl]-(4-methylcyclohexyl)methanone](/img/structure/B7338897.png)




![(6-bromo-3,4-dihydro-2H-1,5-naphthyridin-1-yl)-[(1R,2R)-2-propylcyclopropyl]methanone](/img/structure/B7338948.png)

![(2R)-3-hydroxy-2-[(7-methyl-1-benzothiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7338956.png)
![(2R)-2-[(2-cyanothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B7338964.png)
![4-[[(4aS,8aS)-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-6-yl]sulfonyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7338978.png)
![(2S,3aS,7aS)-N-[2-(4-methoxyphenoxy)ethyl]-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B7338989.png)
![5-[[(4aR,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazin-4-yl]sulfonyl]-2-methoxybenzoic acid](/img/structure/B7338990.png)
![1-[2-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-oxoethyl]-4-methylpyridin-2-one](/img/structure/B7339006.png)
![1-[2-[(2S,3aS,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-oxoethyl]-3-methylbenzimidazol-2-one](/img/structure/B7339019.png)
